molecular formula C27H34N2O9 B563155 17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid CAS No. 489427-26-1

17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid

Cat. No. B563155
CAS RN: 489427-26-1
M. Wt: 530.574
InChI Key: FUSNDBPWHVPFDU-UHFFFAOYSA-N
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Description

The compound “17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid” is a modified amino acid. The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . The Fmoc group is widely used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) because its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The self-assembly of Fmoc protected single amino acids has attracted great interest owing to their ease of synthesis and applications as functional materials . These show that FmocA can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Scientific Research Applications

PROTAC Linker Application

“Fmoc-NH-PEG3-amide-CH2OCH2COOH” is primarily known for its application as a PEG-based PROTAC linker. PROTACs, or Proteolysis Targeting Chimeras, are molecules designed to target proteins for degradation. They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein. This compound serves as a bridge between these two ligands, facilitating the formation of PROTACs that can selectively degrade disease-related proteins .

Fmoc Protection

The Fmoc group (9-fluorenylmethoxycarbonyl) is commonly used to protect amino groups during peptide synthesis. It can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .

Safety and Hazards

While specific safety and hazard information for “17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid” is not available, general safety measures for handling Fmoc protected amino acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The self-assembly of Fmoc protected single amino acids has attracted great interest owing to their ease of synthesis and applications as functional materials. Smaller assembly units enable synthetic convenience and potentially broader adoption . These compounds are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O9/c30-25(18-37-19-26(31)32)28-9-11-34-13-15-36-16-14-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNDBPWHVPFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCNC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652594
Record name 1-(9H-Fluoren-9-yl)-3,17-dioxo-2,7,10,13,19-pentaoxa-4,16-diazahenicosan-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid

CAS RN

489427-26-1
Record name 1-(9H-Fluoren-9-yl)-3,17-dioxo-2,7,10,13,19-pentaoxa-4,16-diazahenicosan-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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